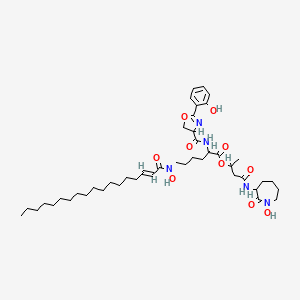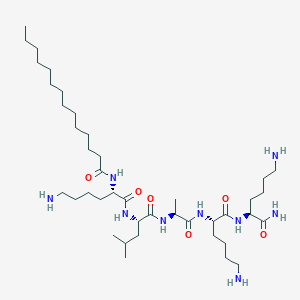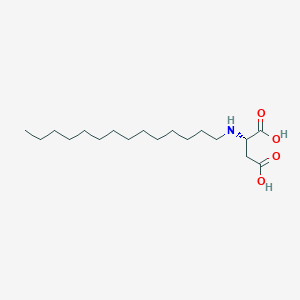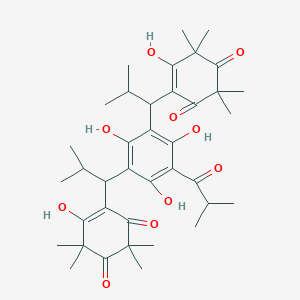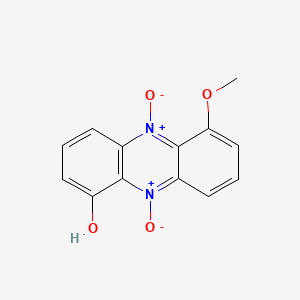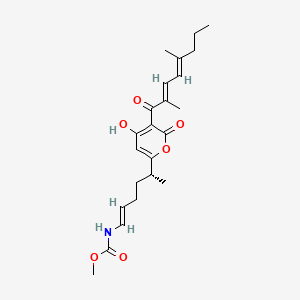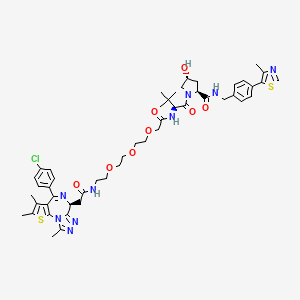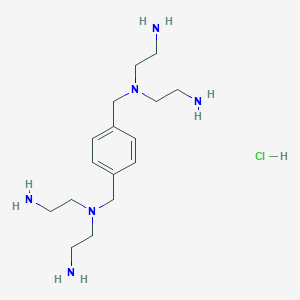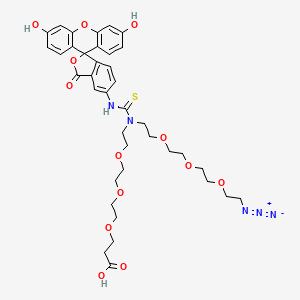
N-(Azido-PEG3)-N-Fluorescein-PEG3-acid
描述
N-(Azido-PEG3)-N-Fluorescein-PEG3-acid is a compound that combines the properties of polyethylene glycol (PEG), azide, and fluorescein. This compound is particularly useful in bioconjugation and imaging applications due to its ability to form stable linkages and its fluorescent properties.
作用机制
Target of Action
N-(Azido-PEG3)-N-Fluorescein-PEG3-acid is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are designed to target specific proteins for degradation . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC .
Mode of Action
The compound contains an azide group, which enables PEGylation via Click Chemistry . Click Chemistry is a type of chemical reaction that involves the joining of molecular fragments with high yield . The azide group in the compound can react with molecules containing alkyne groups to form a stable triazole linkage . This reaction is often used for the introduction of affinity tags or the formation of bioconjugates .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of protein degradation. By forming a part of PROTACs, it helps in selectively degrading target proteins . The degradation of these proteins can affect various biochemical pathways, depending on the function of the target protein .
Pharmacokinetics
The compound is a Polyethylene Glycol (PEG)-based linker . PEG linkers are known to improve the solubility, stability, and bioavailability of drugs . They are hydrophilic and can increase the half-life of the drug in the body, thereby improving its pharmacokinetic properties .
Result of Action
The primary result of the action of this compound is the degradation of target proteins . This can lead to various molecular and cellular effects, depending on the role of the degraded protein. For instance, if the target protein is a key player in a disease pathway, its degradation could potentially halt the progression of the disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . Furthermore, the presence of other molecules that can react with the azide group in the compound can potentially affect its efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid typically involves the following steps:
PEGylation: Polyethylene glycol (PEG) chains are introduced to enhance solubility and biocompatibility.
Fluorescein Conjugation: Fluorescein is attached to provide fluorescent properties for imaging applications.
The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF), and the reactions are typically carried out at room temperature .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes rigorous purification steps to ensure high purity and consistency of the final product. Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are commonly used for purification.
化学反应分析
Types of Reactions
N-(Azido-PEG3)-N-Fluorescein-PEG3-acid undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes to form stable triazole linkages.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Copper-Catalyzed Click Chemistry: Copper sulfate and sodium ascorbate are commonly used to catalyze the reaction between the azide group and alkynes.
Organic Solvents: DMSO and DMF are frequently used as solvents for these reactions.
Major Products
The major products formed from these reactions include triazole-linked conjugates, which are stable and useful for various bioconjugation applications .
科学研究应用
N-(Azido-PEG3)-N-Fluorescein-PEG3-acid has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in the labeling of biomolecules for imaging and tracking within biological systems.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology
相似化合物的比较
Similar Compounds
Azido-PEG3-Biotin: Similar in structure but contains a biotin moiety instead of fluorescein.
Azido-PEG3-Amine: Contains an amine group instead of fluorescein.
Uniqueness
N-(Azido-PEG3)-N-Fluorescein-PEG3-acid is unique due to its combination of azide and fluorescein functionalities, which allows for both click chemistry and fluorescent imaging. This dual functionality makes it particularly valuable in applications requiring both bioconjugation and visualization .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H45N5O13S/c39-42-40-8-12-50-16-20-54-22-18-52-14-10-43(9-13-51-17-21-53-19-15-49-11-7-35(46)47)37(57)41-26-1-4-30-29(23-26)36(48)56-38(30)31-5-2-27(44)24-33(31)55-34-25-28(45)3-6-32(34)38/h1-6,23-25,44-45H,7-22H2,(H,41,57)(H,46,47) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMWZPOXYYJXCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)N(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCN=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H45N5O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501098881 | |
| Record name | 4,7,10-Trioxa-13-azatetradecanoic acid, 13-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-14-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-14-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501098881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
811.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2100306-50-9 | |
| Record name | 4,7,10-Trioxa-13-azatetradecanoic acid, 13-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-14-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-14-thioxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10-Trioxa-13-azatetradecanoic acid, 13-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-14-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-14-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501098881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


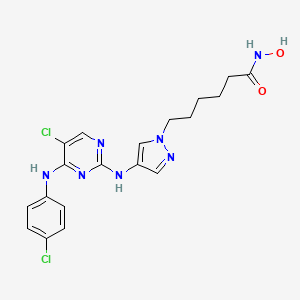
![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B609367.png)


